

Application Note: Ion-Pair Chromatography for the Separation of Polar Macitentan Impurities

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Compound of Interest

Compound Name: *Macitentan Impurity 1*
Cat. No.: *B579895*

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Abstract

This application note describes a robust ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the separation and quantification of polar impurities in Macitentan drug substance and product. Macitentan, a dual endothelin receptor antagonist, can degrade under stress conditions to form various impurities, some of which exhibit high polarity, making them challenging to retain and resolve using traditional reversed-phase chromatography.^{[1][2][3]} The use of an ion-pairing agent in the mobile phase enhances the retention of these polar, ionizable impurities on a C18 stationary phase, enabling their effective separation from the active pharmaceutical ingredient (API) and other less polar impurities. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Macitentan is an orally active drug used for the treatment of pulmonary arterial hypertension (PAH).^{[4][5]} During synthesis, formulation, and storage, various process-related and degradation impurities can arise.^{[2][6]} Some of these impurities, particularly those formed under hydrolytic stress conditions, are polar in nature.^{[1][2][3]} Conventional reversed-phase HPLC methods may offer insufficient retention for these highly polar compounds, leading to co-elution with the solvent front or other early-eluting components.^[7]

Ion-pair chromatography (IPC) is a technique used to enhance the retention of ionic and highly polar analytes in reversed-phase HPLC.^{[7][8][9]} It involves the addition of an ion-pairing

reagent to the mobile phase, which forms a neutral ion pair with the charged analyte.^[9] This increases the hydrophobicity of the analyte, leading to greater retention on the non-polar stationary phase.^[9] This application note details a validated IP-RP-HPLC method for the baseline separation of key polar impurities from Macitentan.

Experimental

A detailed protocol for the preparation of solutions and the chromatographic conditions is provided below.

Materials and Reagents

- Macitentan Reference Standard and Impurity Standards (if available)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, Milli-Q or equivalent)
- 1-Hexanesulfonic acid sodium salt (Ion-pair reagent, HPLC grade)
- Potassium dihydrogen phosphate (ACS grade)
- Orthophosphoric acid (ACS grade)

Instrumentation

A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	10 mM Potassium Dihydrogen Phosphate, 5 mM 1-Hexanesulfonic acid sodium salt, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
25	
30	
31	
40	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 µL

Note: The gradient and mobile phase composition may require optimization depending on the specific impurities and the HPLC system used.

Results and Discussion

The developed ion-pair chromatography method successfully separated known polar impurities from the Macitentan API. The addition of 1-hexanesulfonic acid as an ion-pairing agent significantly improved the retention of early-eluting, polar impurities, allowing for their accurate quantification. The use of a phosphate buffer at pH 3.0 ensures the consistent ionization of the acidic impurities, facilitating the formation of stable ion pairs.

A representative chromatogram would show baseline separation of the Macitentan peak from its polar impurities. The quantitative performance of the method should be validated according

to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the separation of Macitentan and two of its potential polar impurities. This data is for illustrative purposes and would need to be generated experimentally.

Compound	Retention Time (min)	Resolution (Rs)	Tailing Factor (T)
Polar Impurity 1	5.2	-	1.1
Polar Impurity 2	8.9	3.5	1.2
Macitentan	15.4	8.2	1.0

Conclusion

The described ion-pair RP-HPLC method provides a reliable and robust solution for the challenging separation of polar impurities in Macitentan. This method is a valuable tool for ensuring the quality and safety of Macitentan drug substance and product throughout the development and manufacturing lifecycle.

Detailed Experimental Protocols

Preparation of Mobile Phase A

- Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.
- Weigh 0.94 g of 1-hexanesulfonic acid sodium salt and add it to the potassium dihydrogen phosphate solution to make a 5 mM solution.
- Mix thoroughly until all solids are dissolved.
- Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

- Filter the mobile phase through a 0.45 μm nylon filter before use.

Preparation of Standard Solution

- Accurately weigh about 25 mg of Macitentan reference standard into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 50 $\mu\text{g}/\text{mL}$.

Preparation of Sample Solution

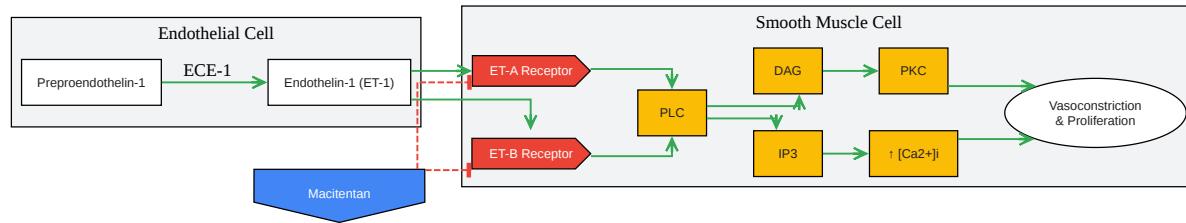
- Accurately weigh and transfer a quantity of powdered tablets equivalent to 25 mg of Macitentan into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
- Filter the supernatant through a 0.45 μm PVDF syringe filter.
- Further dilute 5 mL of the filtered solution to 50 mL with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area of Macitentan is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Visualizations

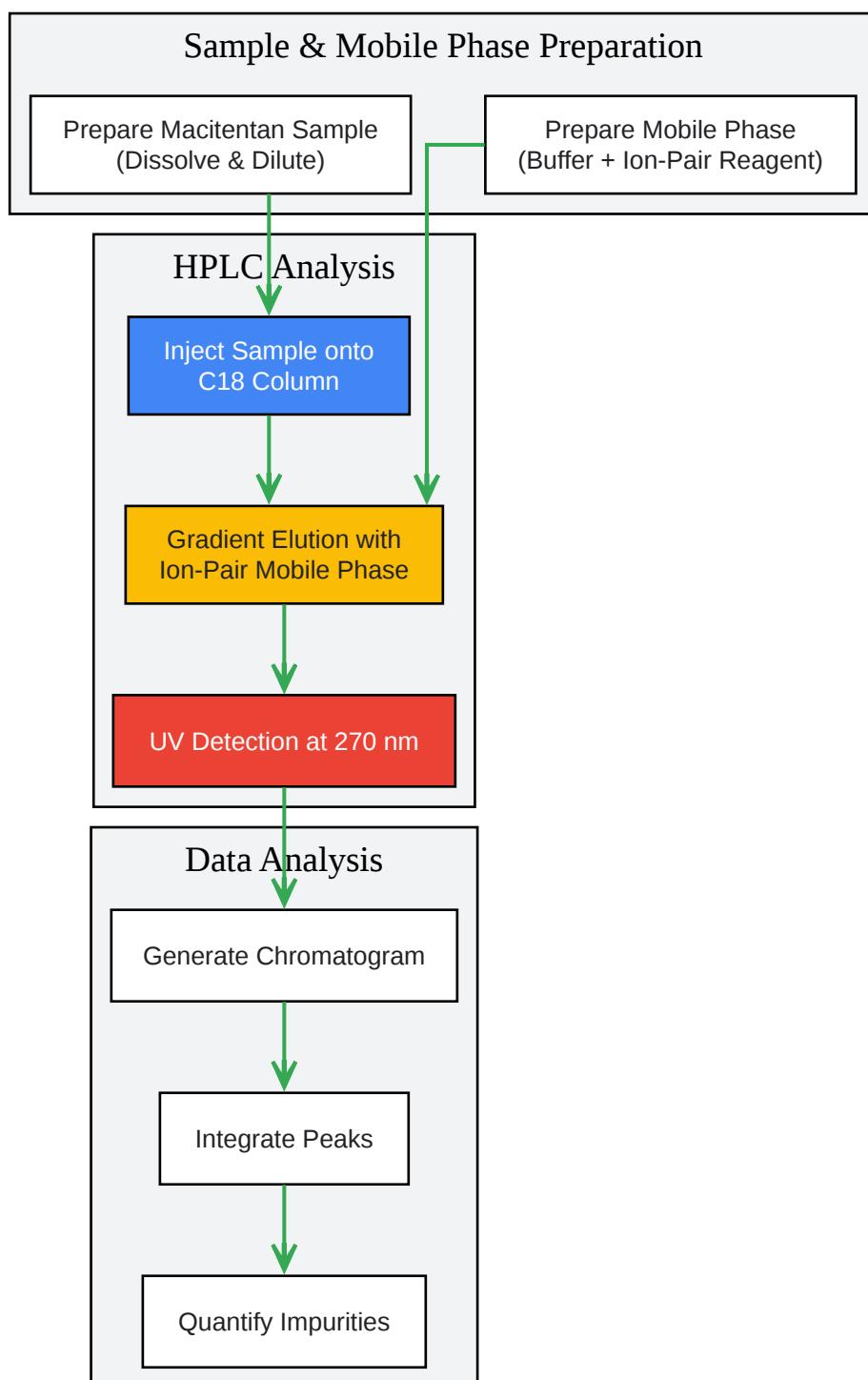
Macitentan Signaling Pathway



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Caption: Macitentan blocks endothelin-1 (ET-1) binding to both ET-A and ET-B receptors.

Ion-Pair Chromatography Workflow

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Caption: Workflow for the analysis of Macitentan impurities using ion-pair HPLC.

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